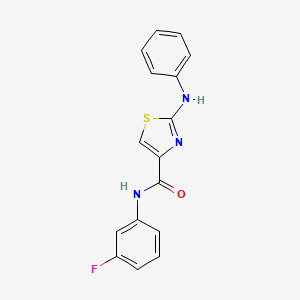
N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12FN3OS and its molecular weight is 313.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have led to the creation of compounds containing the thiazole nucleus, which showed antimicrobial, anti-lipase, and anti-urease activities. Some compounds demonstrated moderate to good antimicrobial activity against test microorganisms, with specific compounds exhibiting anti-urease and antilipase activities (Başoğlu et al., 2013).
Anticancer and Neuroprotective Activities
Studies have identified compounds with a thiazole base as promising derivatives for anticancer activity, particularly against cancers of the nervous system, colon adenocarcinoma, and lung carcinoma. These compounds were shown to inhibit tumor cell proliferation and migration while demonstrating a trophic effect in neuronal cell cultures without affecting the viability of normal cells. Notably, they exhibited neuroprotective activity against neurotoxic agents (Rzeski et al., 2007).
Antimicrobial Agents
A series of thiazole derivatives has been synthesized, showing significant antimicrobial activity, especially against Gram-positive strains. One compound, in particular, demonstrated high growth inhibitory effect against all pathogens tested, including both bacterial and fungal strains, highlighting its potential as a powerful antimicrobial agent (Bikobo et al., 2017).
Kinase Inhibition and Anti-Proliferative Activity
Novel derivatives containing the thiazole nucleus have been synthesized and evaluated for their anticancer activity, particularly in inhibiting kinase activity and cell proliferation. These compounds, including those with fluorine substitutions, have shown varying degrees of anti-proliferative activity against cancer cell lines, indicating their potential in cancer therapy (Gaikwad et al., 2019).
Physiological pH Sensing
A benzothiazole-based compound has been developed for highly sensitive detection of physiological pH changes. Its fluorescence emission properties make it suitable for monitoring pH fluctuations in biological samples, demonstrating the versatility of thiazole derivatives in biochemical sensing applications (Li et al., 2018).
Propriétés
IUPAC Name |
2-anilino-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-11-5-4-8-13(9-11)18-15(21)14-10-22-16(20-14)19-12-6-2-1-3-7-12/h1-10H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETZHNBDEPTICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((2-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2563502.png)
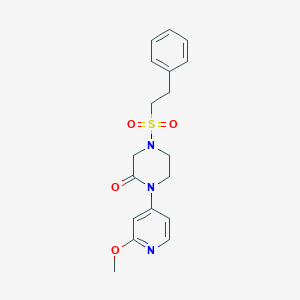
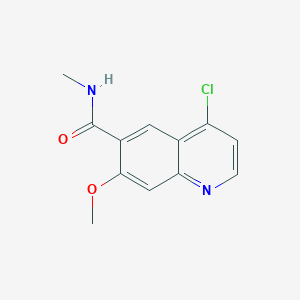

![3-(2-chloro-6-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563510.png)
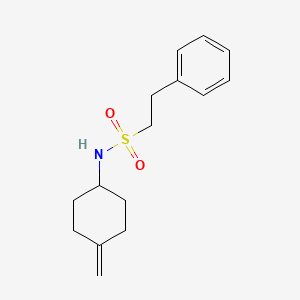
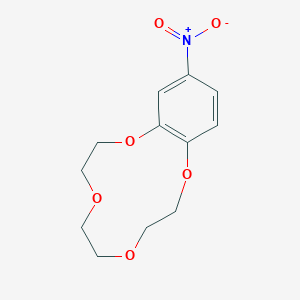
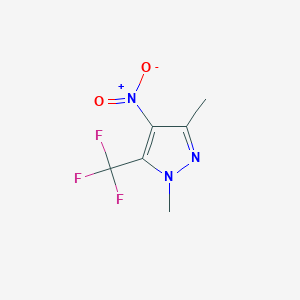
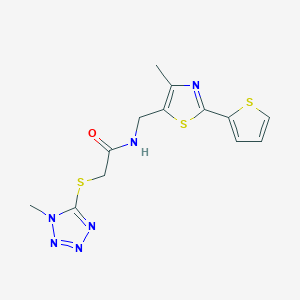
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2563518.png)
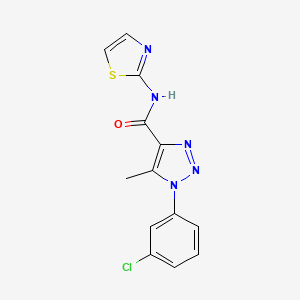
![2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2563520.png)
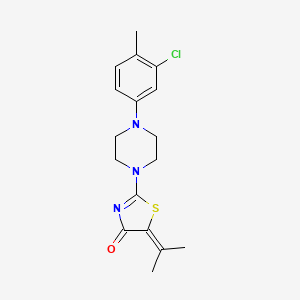
![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide](/img/structure/B2563524.png)
